3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound features a bicyclo[2.2.1]hept-5-ene scaffold fused with a 7-oxabicyclo moiety, a thiazole ring substituted with a 4-methylphenyl group, and a carboxylic acid functional group. The bicyclic framework and thiazole substituents are critical to its physicochemical properties, such as solubility and stability, which influence its interactions in biological systems. Crystallographic analysis of such compounds often relies on tools like SHELX for structural refinement .
Properties
IUPAC Name |
3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-9-2-4-10(5-3-9)11-8-25-18(19-11)20-16(21)14-12-6-7-13(24-12)15(14)17(22)23/h2-8,12-15H,1H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFNKOXHROWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4C=CC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves several steps:
Starting with the preparation of the 4-(4-Methylphenyl)-1,3-thiazol-2-yl]amine by a nucleophilic substitution reaction.
The next step involves the reaction with 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride in the presence of a base, forming the final compound.
The reaction conditions include controlled temperatures, often ranging between 0°C to 25°C, and the use of inert solvents like dichloromethane to ensure purity and yield.
Industrial Production Methods: Industrial production scales up these synthetic routes using batch reactors or continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
3-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound that may possess different properties or activities.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with reagents such as sodium methoxide or ammonia, forming new derivatives of the original compound.
Scientific Research Applications
This compound finds applications in various fields due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: Its biological activities make it a subject of study in drug development and biochemical research.
Industry: Utilized in the production of specialty chemicals and materials, showcasing its versatility.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets and Pathways: It interacts with specific enzymes or receptors, altering their activities and influencing various biological pathways. These interactions can lead to desirable therapeutic effects or provide insights into biochemical processes.
Comparison with Similar Compounds
3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 361366-77-0)
3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 473446-39-8)
- Substituent Difference : Substitutes the methyl group with an ethyl chain on the phenyl ring.
- Molecular Formula : C₂₀H₂₂N₂O₃S vs. C₂₀H₂₀N₂O₄S (target compound).
- Applications: No direct bioactivity data are reported, but analogous compounds are often explored for antimicrobial or anti-inflammatory properties .
Functionalized Bicyclic Derivatives with Bioactivity
7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Key Differences: Incorporates a triazine-sulfanyl group and a methoxyimino acetyl chain.
- Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, highlighting the role of the triazine moiety in target inhibition .
- Structural Comparison: The bicyclo[4.2.0] system and additional functional groups (e.g., methoxyimino) differentiate it from the target compound’s simpler bicyclo[2.2.1] framework.
(6R,7R)-7-{[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (T3D3897)
- Key Differences : Contains a crotonamido side chain and a bicyclo[4.2.0] system.
- Bioactivity : Acts as a β-lactamase inhibitor, demonstrating the pharmacological relevance of bicyclic carboxylic acids in antibiotic resistance .
Comparative Data Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The 4-methylphenyl group in the target compound may offer a balance between hydrophobicity and steric effects, but bioactivity assays are needed to confirm this hypothesis.
- Synthetic Challenges : Multi-step syntheses of such compounds require precise control over regioselectivity, as seen in analogous thiazole-triazine derivatives .
- Crystallography : SHELX remains a critical tool for resolving complex bicyclic structures, though newer software may offer enhanced refinement capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
